molecular formula C10H14FN3NaO15P3 B1532656 ((2R,3S,4R,5R)-5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate xsodium salt CAS No. 356783-10-3

((2R,3S,4R,5R)-5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate xsodium salt

Katalognummer: B1532656
CAS-Nummer: 356783-10-3
Molekulargewicht: 551.14 g/mol
InChI-Schlüssel: LPKMARGJKQMYHJ-MGVVQUQWSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((2R,3S,4R,5R)-5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate xsodium salt is a fluorinated nucleotide analog characterized by a pyrazinone heterocyclic base modified with a carbamoyl group and a fluorine atom, linked to a triphosphorylated tetrahydrofuran sugar moiety. The triphosphate group enhances cellular uptake and metabolic activation, a feature shared with therapeutic nucleosides like remdesivir and gemcitabine .

Eigenschaften

IUPAC Name

sodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN3O15P3.Na/c11-4-1-14(9(18)5(13-4)8(12)17)10-7(16)6(15)3(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;/h1,3,6-7,10,15-16H,2H2,(H2,12,17)(H,22,23)(H,24,25)(H2,19,20,21);/q;+1/p-1/t3-,6-,7-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKMARGJKQMYHJ-MGVVQUQWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)C(=O)N)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)C(=O)N)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3NaO15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound ((2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate sodium salt represents a novel class of nucleotides with potential therapeutic applications. It is characterized by its unique structural features that contribute to its biological activities, particularly in the context of antiviral mechanisms and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following molecular formula:

  • Molecular Formula: C10H15FN3O15P
  • Molecular Weight: 529.16 g/mol

The compound contains a fluorinated pyrazine moiety, a tetrahydrofuran backbone, and a triphosphate group, which are critical for its biological function.

Antiviral Mechanism

Research indicates that this compound exhibits significant antiviral properties, particularly against RNA viruses. It acts as an RNA-directed RNA polymerase inhibitor , which is crucial for the replication of viral genomes. This mechanism is similar to that of other antiviral agents like favipiravir .

Enzyme Inhibition

The compound has been shown to possess inhibitory activity against various enzymes involved in nucleotide metabolism. Specifically, it targets:

  • Thymidylate Synthase: This enzyme is essential for DNA synthesis and repair. Inhibition leads to reduced thymidine levels, thereby affecting DNA replication in rapidly dividing cells .

Study 1: Antiviral Efficacy

A study conducted on the efficacy of the compound against coronaviruses demonstrated that it significantly reduced viral load in infected cell cultures. The results indicated a dose-dependent response with notable cytotoxicity at higher concentrations. The study emphasized the compound's potential as a therapeutic agent in treating viral infections .

Study 2: Enzyme Interaction

In vitro assays revealed that the compound effectively inhibits thymidylate synthase activity by competing with its natural substrates. The kinetic studies suggested that it functions as a non-competitive inhibitor, which may provide insights into its mechanism of action in disrupting nucleotide synthesis pathways .

Data Tables

Property Value
Molecular FormulaC10H15FN3O15P
Molecular Weight529.16 g/mol
CAS Number740790-94-7
Biological ActivityAntiviral, Enzyme Inhibition
Target EnzymesRNA Polymerase, Thymidylate Synthase

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Bioactivity Comparison of Nucleotide Analogs

Compound Name Heterocyclic Base Substituents Phosphate Groups Molecular Weight (g/mol) Key Biological Activity References
Target Compound: ((2R,3S,4R,5R)-5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1(2H)-yl)-3,4-dihydroxy-THF-2-yl)methyl triphosphate xsodium salt Pyrazinone 5-Fluoro, 3-carbamoyl Triphosphate ~600 (estimated) Putative antiviral/enzyme inhibition
Gemcitabine triphosphate (2'-deoxy-2',2'-difluorocytidine 5'-triphosphate) Cytidine 2',2'-Difluoro Triphosphate 571.13 Anticancer (DNA synthesis inhibition)
((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxy-THF-2-yl)methyl triphosphate disodium salt () Purine (adenine) 6-Amino Triphosphate 551.14 Nucleotide replacement in DNA/RNA
Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-THF-2-yl)methyl triphosphate Dihydropyrimidinone 5-Fluoro, 2,4-dioxo Triphosphate ~550 (estimated) Antiviral (polymerase inhibition)
((2R,3R,4S,5R)-5-(7-Amino-3H-triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-THF-3-ol () Triazolopyrimidine 4-Fluoro, 7-amino None 270.22 Antiviral/agrochemical research

Key Observations:

Heterocyclic Base Diversity: The target compound’s pyrazinone base distinguishes it from purine () and pyrimidine derivatives (). Pyrazinone’s electron-deficient nature may enhance interactions with target enzymes compared to adenine or cytidine analogs .

Substituent Effects: The 3-carbamoyl group in the target compound may facilitate hydrogen bonding with enzyme active sites, akin to the 6-amino group in ’s purine analog . Fluorine substitution at position 5 (target compound) vs. 2',2' (gemcitabine) or 4 () alters steric and electronic properties, impacting target selectivity .

Phosphate Group Role: Triphosphate moieties (target compound, gemcitabine, ) enable direct incorporation into nucleic acids or competitive inhibition of polymerases, bypassing the need for intracellular phosphorylation . Mono- or diphosphate analogs (e.g., ’s Compound 3d) require additional metabolic activation, reducing bioavailability .

Bioactivity and Mechanism of Action

  • Target Compound: Likely inhibits viral RNA-dependent RNA polymerase (RdRp) or DNA repair enzymes due to structural similarity to pyrazinone-based inhibitors. Fluorine enhances metabolic stability and membrane permeability .
  • Gemcitabine Triphosphate : Incorporated into DNA, causing chain termination and apoptosis in cancer cells. Difluoro substitution prevents exonuclease repair .
  • Purine Analog : Functions as a nucleotide replacement, disrupting DNA replication in rapidly dividing cells .

Pharmacokinetic and Toxicity Considerations

  • Triphosphate vs. Prodrugs : The target compound’s triphosphate form may limit oral bioavailability, necessitating prodrug strategies (e.g., remdesivir’s lipid prodrug in ) .
  • Fluorine Impact: Fluorination reduces hepatic metabolism, extending half-life compared to non-fluorinated analogs (e.g., ’s pyrimidine derivative) .

Vorbereitungsmethoden

Synthesis of the Modified Nucleobase

  • The 3-carbamoyl-5-fluoro-2-oxopyrazin moiety can be synthesized via fluorination and carbamoylation reactions on pyrazine derivatives, typically under controlled conditions to preserve the oxo and carbamoyl functionalities.
  • Fluorination is often achieved using electrophilic fluorinating agents, while carbamoylation involves reaction with suitable isocyanates or carbamoyl chlorides.

Glycosylation to Form the Nucleoside

  • The nucleobase is glycosylated to the tetrahydrofuran sugar ring (ribose analogue) in a stereoselective manner to ensure the correct (2R,3S,4R,5R) configuration.
  • This step often employs protected sugar derivatives and Lewis acid catalysts to promote selective N-glycosidic bond formation.
  • Protection and deprotection strategies are critical to avoid side reactions, especially on the sugar hydroxyl groups.

Triphosphorylation of the Nucleoside

  • The 5’-hydroxyl of the nucleoside is converted to the triphosphate group using established phosphorylation methods.
  • A common approach is the phosphoramidite or phosphorochloridate method, followed by oxidation and coupling with pyrophosphate salts.
  • The reaction is typically carried out under anhydrous conditions to prevent hydrolysis and side reactions.
  • The triphosphate is isolated as the tetrahydrogen triphosphate form and then neutralized with sodium ions to form the sodium salt.

Process Optimization and Purification

  • The final compound is purified by chromatographic techniques such as ion-exchange chromatography to separate the triphosphate from mono- and diphosphate impurities.
  • Crystallization or lyophilization may be used to obtain the sodium salt in pure form.
  • Storage conditions require protection from moisture, light, and elevated temperatures (recommended 2–8 °C under inert atmosphere).

Representative Data Table: Key Steps and Conditions

Step Reagents/Conditions Notes
Nucleobase fluorination Electrophilic fluorinating agent (e.g., Selectfluor) Controlled temperature to avoid decomposition
Carbamoylation Carbamoyl chloride or isocyanate, base Anhydrous conditions preferred
Glycosylation Protected sugar derivative, Lewis acid catalyst Stereoselective formation of β-nucleoside
Triphosphorylation Phosphoramidite reagent, pyrophosphate salt, oxidation Anhydrous, inert atmosphere, low temperature
Neutralization Sodium bicarbonate or sodium hydroxide To form sodium salt, control pH to avoid degradation
Purification Ion-exchange chromatography, lyophilization Removal of impurities, isolation of pure salt form

Research Findings and Improvements

  • Patented methods for related ribofuranose derivatives emphasize avoiding pyranose impurities by controlling reaction conditions and workup procedures, such as neutralization with sodium acetate instead of water addition to prevent emulsion formation and decomposition.
  • Periodate oxidation and methanolysis steps are used in related sugar modifications to obtain pure tetrahydrofuran intermediates free of pyranose isomers, which is critical for high-purity nucleoside triphosphates.
  • The use of solid sodium bicarbonate to neutralize acid catalysts after glycosylation enhances product stability and facilitates downstream processing.
  • Thin film evaporation and mild vacuum distillation are effective for solvent removal without product degradation, improving scalability.
  • The triphosphorylation step benefits from strict anhydrous conditions and careful control of reagent stoichiometry to maximize yield and purity.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be optimized?

The synthesis involves multi-step organic reactions, including phosphorylation of the tetrahydrofuran core and sequential hydroxyl group protection/deprotection. Key steps:

  • Phosphorylation : Introduce triphosphate groups using phosphoramidite chemistry under anhydrous conditions .
  • Stereochemical Control : Chiral centers require precise temperature control (-20°C to 4°C) and catalysts like Pd(PPh₃)₄ to maintain configuration .
  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA buffer) achieves >98% purity. Monitor intermediates via LC-MS to avoid byproducts .

Q. How does the compound’s structure influence its bioactivity as a nucleotide analog?

The tetrahydrofuran ring mimics ribose in natural nucleotides, enabling substrate recognition by polymerases. Modifications:

  • 5-Fluoro-pyrazinone : Enhances metabolic stability by resisting deamination .
  • Triphosphate Moiety : Facilitates incorporation into nucleic acid chains, acting as a chain terminator due to missing 3’-OH . Structural analogs (e.g., ’s diphosphate variant) show reduced antiviral efficacy, highlighting triphosphate’s critical role .

Q. What analytical methods validate structural integrity and stability?

  • NMR (¹H/³¹P) : Confirms stereochemistry (e.g., 3,4-dihydroxy configuration) and phosphate group integrity .
  • HPLC-UV/ELS : Detects degradation products under stress conditions (e.g., pH 7.4 buffer, 37°C) .
  • X-ray Crystallography : Resolves 3D conformation of the fluorinated pyrazinone ring .

Q. What are optimal storage conditions to prevent degradation?

Store at -20°C in amber vials under argon. Aqueous solutions (pH 6.5–7.5) are stable for ≤72 hours at 4°C; freeze-dried powder retains activity for >12 months .

Advanced Research Questions

Q. How can conflicting data on its enzyme inhibition mechanisms be resolved?

Discrepancies arise from assay conditions (e.g., Mg²⁺ concentration affecting polymerase binding). Methodological recommendations:

  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) under varying Mg²⁺ levels .
  • Crystallography : Compare enzyme-ligand structures (e.g., HIV-1 RT vs. human Pol γ) to identify selectivity determinants .
  • Metabolic Profiling : Quantify intracellular triphosphate levels via LC-MS/MS to correlate bioactivity with phosphorylation efficiency .

Q. What strategies address discrepancies between in vitro and in vivo antiviral activity?

Poor in vivo efficacy may stem from:

  • Membrane Permeability : Use prodrug approaches (e.g., phosphoramidate prodrugs) to enhance cellular uptake .
  • Metabolic Clearance : Co-administer with CYP450 inhibitors (e.g., ritonavir) in animal models .
  • Tissue Distribution : Track compound biodistribution via radiolabeling (³H or ¹⁴C) in pharmacokinetic studies .

Q. How does the 5-fluoro modification affect resistance mutations in viral polymerases?

Structural studies () show the 5-fluoro group sterically hinders polymerase active-site mutations (e.g., M184V in HIV). Validate via:

  • Resistance Selection Experiments : Serial passage of virus in escalating compound concentrations .
  • Molecular Dynamics Simulations : Model fluorine’s electrostatic effects on dNTP binding pockets .

Q. What in vitro models best predict off-target effects on human DNA repair pathways?

Prioritize:

  • Comet Assay : Quantify DNA strand breaks in human lymphocytes .
  • hERG Binding Assay : Assess cardiac toxicity risks using patch-clamp electrophysiology .
  • Mitochondrial Toxicity Screening : Measure OCR (oxygen consumption rate) in HepG2 cells via Seahorse Analyzer .

Methodological Reference Table

Research Objective Recommended Techniques Key Parameters Evidence ID
Structural Validation¹H/³¹P NMR, X-ray CrystallographyChemical shifts (δ 5.2–6.0 ppm for H2'), resolution ≤1.8 Å
Enzyme Interaction AnalysisSPR, Isothermal Titration Calorimetry (ITC)KD values, ΔH/ΔS thermodynamics
Metabolic StabilityLC-MS/MS, Radiolabeled Tracer StudiesHalf-life (t₁/₂), intracellular triphosphate levels
Toxicity ScreeningComet Assay, hERG Patch-ClampTail moment, IC50 for hERG inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((2R,3S,4R,5R)-5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate xsodium salt
Reactant of Route 2
Reactant of Route 2
((2R,3S,4R,5R)-5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate xsodium salt

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.